molecular formula C18H19FO5 B14224167 5-[2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethenyl]-2-methoxyphenol CAS No. 824976-22-9

5-[2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethenyl]-2-methoxyphenol

Cat. No.: B14224167
CAS No.: 824976-22-9
M. Wt: 334.3 g/mol
InChI Key: BSMFLBRBIHSDRE-UHFFFAOYSA-N
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Description

5-[2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethenyl]-2-methoxyphenol is a synthetic organic compound characterized by the presence of a fluoro-substituted ethenyl group and a trimethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethenyl]-2-methoxyphenol typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. The reaction involves the coupling of a boronic acid derivative of 3,4,5-trimethoxyphenyl with a fluoro-substituted vinyl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve optimization of the Suzuki-Miyaura coupling reaction conditions to achieve higher yields and purity. This includes the selection of appropriate solvents, catalysts, and reaction temperatures to ensure efficient coupling and minimal by-product formation .

Chemical Reactions Analysis

Types of Reactions

5-[2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethenyl]-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The fluoro-substituted ethenyl group can be reduced to form the corresponding alkane.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst.

    Substitution: Nucleophilic substitution reactions using reagents such as sodium hydride or lithium aluminum hydride.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethenyl]-2-methoxyphenol involves its interaction with specific molecular targets. The trimethoxyphenyl moiety is known to interact with proteins such as tubulin, heat shock protein 90, and thioredoxin reductase, leading to the inhibition of their activities . This interaction can result in the disruption of cellular processes such as cell division and protein folding, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Colchicine: An anti-gout agent that inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of external genital warts.

    Combretastatin: A potent microtubule targeting agent.

Uniqueness

5-[2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethenyl]-2-methoxyphenol is unique due to the presence of the fluoro-substituted ethenyl group, which may impart distinct biological activities compared to other trimethoxyphenyl-containing compounds. This structural feature can influence its interaction with molecular targets and its overall pharmacological profile .

Properties

CAS No.

824976-22-9

Molecular Formula

C18H19FO5

Molecular Weight

334.3 g/mol

IUPAC Name

5-[2-fluoro-2-(3,4,5-trimethoxyphenyl)ethenyl]-2-methoxyphenol

InChI

InChI=1S/C18H19FO5/c1-21-15-6-5-11(8-14(15)20)7-13(19)12-9-16(22-2)18(24-4)17(10-12)23-3/h5-10,20H,1-4H3

InChI Key

BSMFLBRBIHSDRE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C2=CC(=C(C(=C2)OC)OC)OC)F)O

Origin of Product

United States

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